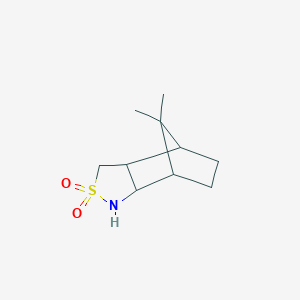

(1S)-(-)-2,10-Camphorsultam

描述

Historical Context and Evolution as a Chiral Auxiliary

The concept of using chiral auxiliaries to control the stereochemical outcome of reactions became a significant strategy in organic synthesis in the 1970s and 1980s. wikipedia.orgnumberanalytics.com Camphor (B46023) was recognized early on as a valuable starting material for such auxiliaries due to its rigid structure, natural chirality, and the relative ease of chemical modification.

The development of the specific camphorsultam used today involved key synthetic advancements. Initially, camphorsultam was synthesized via the catalytic hydrogenation of a precursor, (−)-(camphorsulfonyl)imine, using Raney Nickel. orgsyn.org A significant breakthrough came from the work of Wolfgang Oppolzer and his colleagues, who introduced a more efficient reduction method using lithium aluminium hydride. wikipedia.orgorgsyn.org This method proved highly stereoselective, producing exclusively the desired exo isomer due to steric hindrance from one of the camphor's methyl groups. wikipedia.org In recognition of his extensive work in developing and demonstrating its utility in asymmetric synthesis, camphorsultam is frequently referred to as "Oppolzer's auxiliary". wikipedia.org

| Key Milestone | Description | Reference |

| Initial Synthesis | First prepared by the catalytic hydrogenation of (−)-(camphorsulfonyl)imine over Raney nickel. | orgsyn.org |

| Oppolzer's Method | Wolfgang Oppolzer and his team developed a more efficient and stereoselective synthesis using lithium aluminium hydride for the reduction. | wikipedia.orgorgsyn.org |

| Pioneering Use | Oppolzer's group pioneered the application of camphorsultam as a chiral auxiliary in various asymmetric transformations. | wikipedia.org |

Structural Characteristics and Their Role in Stereochemical Control

The efficacy of (1S)-(-)-2,10-Camphorsultam as a chiral auxiliary is a direct result of its unique and rigid molecular architecture. wikipedia.org The bicyclic camphor framework provides a well-defined and sterically hindered environment once it is attached to a prochiral substrate.

The key structural features include:

A rigid bicyclic system: This inherent rigidity minimizes conformational flexibility, allowing for more predictable facial shielding of the reactive center.

The sulfonamide group: The nitrogen atom of the sultam ring serves as a convenient point of attachment for acyl or other electrophilic groups. wikipedia.org

Steric hindrance: One face of the attached substrate is effectively blocked by the bulky camphor skeleton, particularly by one of the gem-dimethyl groups. This steric blockade forces an incoming reagent to approach from the less hindered face, leading to high diastereoselectivity in the reaction. wikipedia.org

This reliable facial discrimination is the cornerstone of its power in asymmetric reactions such as Diels-Alder cycloadditions, Michael additions, alkylations, and aldol (B89426) reactions. wikipedia.orgscispace.com The predictable stereochemical outcomes make it an invaluable tool for constructing complex molecules with multiple stereocenters. wikipedia.org

| Property | Value | Reference |

| IUPAC Name | (1S,5R,7R)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | wikipedia.org |

| Molecular Formula | C₁₀H₁₇NO₂S | nih.gov |

| Molar Mass | 215.31 g·mol⁻¹ | wikipedia.org |

| Melting Point | 181 to 183 °C | wikipedia.org |

| Optical Activity [α]D | −32° (c = 5 in chloroform) | sigmaaldrich.com |

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a fundamental strategy for creating chiral molecules with a high degree of enantiomeric purity. numberanalytics.com The process operates on a clear, three-step principle:

Attachment: The chiral auxiliary, which is itself enantiomerically pure, is covalently attached to a prochiral substrate molecule. This creates a new, diastereomeric compound. numberanalytics.comkashanu.ac.ir

Diastereoselective Reaction: The substrate, now part of a diastereomeric molecule, undergoes a reaction. The chiral auxiliary's steric and electronic properties create a chiral environment that directs the approach of the reagent, favoring the formation of one diastereomer over the other. kashanu.ac.irrsc.org The stereoselectivity is determined by the difference in the activation energies for the formation of the possible diastereomeric transition states. numberanalytics.comkashanu.ac.ir

This methodology transforms an enantioselective challenge (creating one of two enantiomers) into a diastereoselective one (creating one of two diastereomers), which is often easier to control and the products easier to separate. The high reliability and predictability of auxiliaries like camphorsultam have secured their place as essential tools in the synthetic chemist's repertoire. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.02,6]decane 4,4-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c1-10(2)7-3-4-8(10)9-6(7)5-14(12,13)11-9/h6-9,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFYOCYXHWUKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1C3C2CS(=O)(=O)N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915411 | |

| Record name | 8,8-Dimethyloctahydro-2H-4,7-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94594-90-8 | |

| Record name | (2R)-Bornane-10,2-sultam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094594908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,8-Dimethyloctahydro-2H-4,7-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1s 2,10 Camphorsultam

Early Synthetic Approaches

The first preparations of (1S)-(-)-2,10-camphorsultam established the fundamental transformation required, though these early methods have largely been superseded by more efficient protocols.

Catalytic Hydrogenation of Camphorsulfonylimine

One of the initial methods developed for the synthesis of this compound was the catalytic hydrogenation of the corresponding (-)-(camphorsulfonyl)imine. orgsyn.org This process originally utilized Raney Nickel as the catalyst to facilitate the reduction of the imine bond. wikipedia.orgorgsyn.org While effective in producing the desired sultam, catalytic hydrogenation methods are often less favored in modern preparations due to the need for specialized equipment to handle hydrogen gas and the sometimes variable activity of the catalyst.

Advanced and Scalable Preparations

To improve upon early methods, research focused on developing more practical, high-yielding, and easily scalable syntheses, leading to the widespread adoption of metal hydride reducing agents.

Lithium Aluminum Hydride Reduction from Camphorsulfonylimine

The modern and most widely accepted method for preparing this compound is the reduction of camphorsulfonylimine using lithium aluminum hydride (LiAlH₄). wikipedia.orgwikiwand.comorgsyn.org This approach, pioneered by Oppolzer and colleagues, offers significant advantages over catalytic hydrogenation, including milder reaction conditions and consistently high yields, often reaching 95%. wikipedia.orgorgsyn.org The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

Optimization of Reaction Conditions and Solvent Considerations

While the lithium aluminum hydride reduction is highly efficient, its optimization has been a subject of study to enhance scalability and safety. A key challenge is the low solubility of the camphorsultam product in the commonly used solvent, tetrahydrofuran (THF), which initially required large solvent volumes. orgsyn.orgnewdrugapprovals.org A significant improvement involves using a Soxhlet extractor to slowly introduce the camphorsulfonylimine into the LiAlH₄ solution. orgsyn.orgnewdrugapprovals.org This technique maintains a low concentration of the starting material in the reaction flask, effectively managing the reaction rate and overcoming solubility issues, thereby allowing the use of significantly less solvent. orgsyn.orgnewdrugapprovals.org The reaction is typically run at reflux in THF, and after completion, it is carefully quenched with aqueous acid. orgsyn.org

| Synthetic Method | Reducing Agent | Catalyst | Typical Solvent | Reported Yield | Key Features |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Raney Nickel | - | - | Early method, less common now. wikipedia.orgorgsyn.org |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | None | Tetrahydrofuran (THF) | ~95% | Modern standard, high yield, scalable with Soxhlet extraction. orgsyn.org |

Stereochemical Purity in Synthesis: Exclusive Formation of the Exo Isomer

A critical feature of the synthesis of this compound is its exceptional stereoselectivity. The reduction of the planar imine can theoretically produce two different diastereomers, the exo and endo isomers. However, both the older catalytic hydrogenation and the modern lithium aluminum hydride reduction methods exclusively yield the desired exo isomer. wikipedia.org This remarkable stereocontrol is a direct consequence of the rigid, sterically demanding camphor (B46023) backbone. wikipedia.orgwikiwand.com The hydride reagent preferentially attacks the imine from the less sterically hindered face, leading to the sole formation of the thermodynamically favored exo product. wikipedia.org This inherent selectivity is a major advantage, as it eliminates the need for complex purification steps to separate diastereomers, ensuring a stereochemically pure product.

Applications of 1s 2,10 Camphorsultam As a Chiral Auxiliary in Asymmetric Transformations

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. (1S)-(-)-2,10-Camphorsultam has proven to be an invaluable tool in this endeavor, facilitating highly diastereoselective reactions such as cycloadditions, conjugate additions, aldol (B89426) condensations, and alkylations. harvard.eduwikipedia.org

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be rendered highly stereoselective through the use of camphorsultam. harvard.eduorgsyn.org By attaching the sultam to a dienophile, the auxiliary effectively shields one face of the double bond, directing the approaching diene to the opposite face.

N-Acryloyl derivatives of this compound serve as excellent dienophiles in asymmetric Diels-Alder reactions. These derivatives are readily prepared and their electron-withdrawing nature activates the dienophile for cycloaddition. The reaction of N-acryloyl-(1S)-(-)-2,10-camphorsultam with various dienes, particularly in the presence of a Lewis acid catalyst, proceeds efficiently to afford cycloadducts in high yield and with exceptional levels of stereocontrol. For instance, N-methacryloylsultams undergo efficient, endo-selective, and highly diastereoface-controlled [4+2]-additions with dienes like cyclopentadiene (B3395910), isoprene, and (E)-piperylene. nih.gov The resulting crystalline products can often be purified by simple recrystallization, and the chiral auxiliary can be subsequently cleaved and recovered for reuse.

| Enoyl Group (R) | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Endo:Exo Ratio |

|---|---|---|---|---|---|

| H (Acryloyl) | TiCl₄ | CH₂Cl₂ | -78 | 88 | 91:9 |

| H (Acryloyl) | Et₂AlCl | CH₂Cl₂ | -78 | 95 | 96:4 |

| CH₃ (Crotonoyl) | TiCl₄ | CH₂Cl₂ | -78 | 91 | >99:1 |

| CH₃ (Crotonoyl) | Et₂AlCl | CH₂Cl₂ | -100 | 88 | >99:1 |

The high degree of diastereoselective control exerted by the camphorsultam auxiliary is a result of its rigid conformation, which effectively blocks one face of the dienophile. chemrxiv.org Lewis acid coordination to the carbonyl oxygen and the sulfonyl oxygen of the sultam creates a rigid, chelated intermediate. This conformation forces the dienophile to adopt an s-cis conformation and exposes one face to attack by the diene while the bulky camphor (B46023) skeleton shields the other. The cycloaddition therefore proceeds preferentially from the less sterically hindered face, leading to a high diastereomeric excess (d.e.) of the resulting cycloadduct. This reliable stereochemical outcome makes camphorsultam a crucial tool for controlling the absolute stereochemistry of newly formed chiral centers in cycloaddition reactions. chemrxiv.org

This compound is also a powerful chiral auxiliary for directing asymmetric Michael additions, a key reaction for forming carbon-carbon bonds through 1,4-conjugate addition. harvard.eduwikiwand.comwikipedia.org When attached to an α,β-unsaturated carbonyl system (a Michael acceptor), the sultam auxiliary effectively controls the facial selectivity of the nucleophilic attack.

The reaction of various nucleophiles with N-enoyl derivatives of camphorsultam proceeds with a high degree of stereoselectivity. For example, the lithium base-promoted conjugate addition of thiols to N-methacryloylcamphorsultam yields the corresponding adducts with high diastereoselectivity. wikiwand.comwikipedia.org Similarly, organocuprates, derived from Grignard reagents, add to these chiral Michael acceptors with excellent stereocontrol. The rigidity of the sultam directs the incoming nucleophile to the β-carbon from the less hindered face, establishing a new stereocenter with high fidelity. The auxiliary can then be removed under mild conditions, providing access to enantiomerically enriched 1,5-dicarbonyl compounds or their derivatives.

| Nucleophile (R in R₂CuLi) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|---|

| CH₃ | THF | -78 | 89 | >98 |

| n-Bu | THF | -78 | 92 | >98 |

| Ph | THF | -78 | 85 | >96 |

| Vinyl | THF | -78 | 78 | >95 |

The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety. The use of N-acyl derivatives of this compound allows for precise stereocontrol over the formation of two new stereocenters. The boron enolates of N-acetyl or N-propionyl camphorsultams react with aldehydes to produce aldol adducts with high levels of diastereoselectivity. acs.org

The stereochemical outcome is highly dependent on the reaction conditions, particularly the choice of Lewis acid and base. For instance, the use of dicyclohexylboron chloride or dibutylboron triflate allows for the selective formation of either syn or anti aldol products, respectively. nih.gov The chelated transition state, organized by the boron atom, and the steric influence of the camphorsultam auxiliary are responsible for the observed high diastereoselectivity. This methodology has been successfully applied as a key step in the total synthesis of complex natural products like Belactosin C. nih.gov

| Aldehyde (R'CHO) | Boron Reagent | Yield (%) | Diastereoselectivity (syn:anti) |

|---|---|---|---|

| CH₃CHO (Acetaldehyde) | Bu₂BOTf / Et₃N | 85 | >98:2 |

| (CH₃)₂CHCHO (Isobutyraldehyde) | Bu₂BOTf / Et₃N | 94 | >98:2 |

| C₆H₅CHO (Benzaldehyde) | Bu₂BOTf / Et₃N | 91 | >98:2 |

| C₆H₅CHO (Benzaldehyde) | c-Hex₂BCl / Et₃N | 88 | <2:98 |

While direct asymmetric α-alkylation of ketone enolates is challenging, this compound provides an effective solution through the alkylation of N-acyl sultam enolates. This reaction serves as a reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives, which are valuable precursors to chiral ketones and other functional groups.

The N-acyl derivative, such as N-propionylsultam, is deprotonated using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) to form a rigid lithium or sodium enolate. researchgate.net This enolate then reacts with an alkyl halide. Detailed mechanistic studies suggest that the stereochemical outcome arises from the alkylating agent approaching the enolate from the face opposite the bulky camphor group, with the stereoselectivity being influenced by stereoelectronic factors imparted by the sultam's sulfonyl group rather than chelation. acs.org This method consistently delivers high diastereoselectivity, and subsequent hydrolysis or reduction removes the auxiliary to yield the enantiomerically enriched α-alkylated product. harvard.edu

| Alkyl Halide (R''X) | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|---|

| CH₃I (Methyl Iodide) | NaHMDS | -78 | 94 | >98 |

| CH₂=CHCH₂Br (Allyl Bromide) | NaHMDS | -78 | 95 | >98 |

| C₆H₅CH₂Br (Benzyl Bromide) | NaHMDS | -78 | 89 | >98 |

| CH₃CH₂I (Ethyl Iodide) | n-BuLi | -78 | 88 | >97 |

Baylis-Hillman Reactions

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine. wikipedia.orgorganic-chemistry.org The use of chiral auxiliaries, such as this compound, allows for the asymmetric synthesis of densely functionalized molecules. wikipedia.org

In one application, an acrylate (B77674) substituted with Oppolzer's sultam reacts with various aldehydes in the presence of DABCO as a catalyst. This reaction yields optically pure 1,3-dioxan-4-ones with excellent enantiomeric excess (>99% ee) and in good yields (67–98%) after cleavage of the auxiliary. wikipedia.org These cyclic intermediates can then be converted to the desired Baylis-Hillman products. wikipedia.org

A novel camphor-based chiral auxiliary has been designed and synthesized for use in diastereoselective Baylis-Hillman reactions. nih.gov Chiral acryloylhydrazides derived from this auxiliary react with aldehydes in the presence of DABCO to afford β-hydroxy-α-methylene carbonyl derivatives with high diastereoselectivity (up to 98% de). nih.gov The stereochemical outcome can be controlled by the choice of solvent, allowing for the selective formation of either diastereomer. nih.gov

Researchers have also explored other camphor-derived chiral auxiliaries in asymmetric Morita-Baylis-Hillman (MBH) reactions. researchgate.net N-Substituted 2-exo-hydroxybornyl-10-sulfonamides have been used to prepare chiral acrylate esters. researchgate.net The reaction of these substrates with pyridine-4-carbaldehyde and 6-methylpyridine-2-carbaldehyde using DABCO as a catalyst produced the corresponding MBH adducts in high yields (>91%) and with moderate diastereoselectivities (7-33% de). researchgate.net

Asymmetric Carbon-Heteroatom Bond Forming Reactions

This compound has been effectively employed as a chiral auxiliary in the asymmetric synthesis of both (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine. nih.govscientificlabs.co.uksigmaaldrich.com This methodology provides a reliable route to these valuable non-proteinogenic amino acids.

The key step in the synthesis involves the stereoselective alkylation of a camphorsultam derivative. nih.govacs.org Specifically, (1R)-(+)-2,10-camphorsultam and this compound are acylated with ethyl 2-phenylthiazoline 4-carboxylate to yield the corresponding (+)- and (-)-2-phenylthiazolinylcamphorsultams. nih.govacs.org These intermediates are then stereoselectively alkylated with methyl iodide in the presence of n-butyllithium. nih.govacs.org The alkylation occurs preferentially from the β-face, leading to the formation of (S)-α-methylcysteine from the (1R)-(+)-camphorsultam auxiliary and (R)-α-methylcysteine from the (1S)-(-)-camphorsultam auxiliary following acidic hydrolysis. nih.govacs.org

A photoredox-catalyzed decarboxylative C(sp³)–H alkylation of glycine (B1666218) derivatives using camphorsultam as a chiral auxiliary has also been developed, offering an alternative approach to stereoselective synthesis of enantioenriched unnatural α-alkylated amino acids. researchgate.net

The introduction of a trifluoromethylthio (SCF3) group into organic molecules can significantly alter their biological and chemical properties. Asymmetric trifluoromethylthiolation, therefore, represents an important synthetic transformation.

A family of optically pure and shelf-stable electrophilic trifluoromethylthiolating reagents based on the this compound scaffold has been developed. rsc.orgrsc.org These reagents, namely (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam and its derivatives, are readily scalable. rsc.orgrsc.org

The synthesis of (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam is achieved through a two-step procedure. rsc.org Commercially available this compound is first treated with tert-butyl hypochlorite (B82951) to form (1S)-(-)-N-chloro-2,10-camphorsultam in quantitative yield. rsc.org This intermediate is then reacted with AgSCF3 to afford the desired product. rsc.org

These reagents have proven effective in transferring chirality to prochiral nucleophiles. rsc.orgrsc.org For instance, the reaction with β-ketoesters, oxindoles, and benzofuranones proceeds with good to excellent enantioselectivities. rsc.orgrsc.org This provides a direct method for the formation of a stereogenic carbon center bearing a trifluoromethylthio group. rsc.org

Asymmetric Trifluoromethylthiolation

Substrate Scope and Enantioselectivity

The efficacy of this compound as a chiral auxiliary extends across a broad range of substrates and reaction types, consistently affording high levels of enantioselectivity. Its application in Diels-Alder reactions, Michael additions, and alkylations showcases its versatility.

In the Lewis acid-catalyzed Diels-Alder reaction, N-acryloyl-(1S)-(-)-2,10-camphorsultam reacts with dienes such as cyclopentadiene to yield the corresponding cycloadducts with excellent diastereoselectivity. For instance, the reaction with cyclopentadiene proceeds with a high preference for the endo adduct.

The conjugate addition of nucleophiles to α,β-unsaturated N-acyl derivatives of this compound is another area where its directing power is evident. Thiol additions, for example, proceed with high diastereoselectivity, allowing for the synthesis of chiral β-mercapto compounds. The rigid conformation of the camphorsultam shields one face of the dienophile, directing the incoming nucleophile to the opposite face.

Furthermore, the alkylation of enolates derived from N-acyl camphorsultams provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acids. The stereochemical outcome is dictated by the approach of the electrophile to the enolate, which is effectively controlled by the chiral auxiliary.

Below is a table summarizing the substrate scope and enantioselectivity in selected asymmetric transformations employing this compound.

| Reaction Type | Substrate/Reagent 1 | Reagent 2 | Product | Diastereomeric/Enantiomeric Excess |

| Diels-Alder | N-acryloyl-(1S)-(-)-2,10-camphorsultam | Cyclopentadiene | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative | >95% de |

| Michael Addition | N-crotonoyl-(1S)-(-)-2,10-camphorsultam | Thiophenol | 3-(Phenylthio)butanoic acid derivative | 98% de |

| Alkylation | N-propanoyl-(1S)-(-)-2,10-camphorsultam | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid derivative | >95% de |

Asymmetric Difluoromethylthiolation

While direct asymmetric difluoromethylthiolation has been a challenging transformation, recent advancements have utilized derivatives of this compound to achieve this goal. Specifically, the development of electrophilic trifluoromethylthiolating reagents incorporating the camphorsultam framework has enabled the asymmetric transfer of the SCF₃ group to prochiral nucleophiles.

A family of optically pure reagents, namely (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam, has been successfully developed and shown to be effective in the asymmetric trifluoromethylthiolation of various substrates. rsc.org These reagents are shelf-stable and can be readily prepared. Their reaction with prochiral nucleophiles, such as β-ketoesters, in the presence of a suitable base, affords the corresponding trifluoromethylthiolated products with good to excellent enantioselectivities. rsc.org

The reaction proceeds via the attack of the enolate of the β-ketoester on the electrophilic sulfur atom of the camphorsultam-derived reagent. The stereochemical outcome is controlled by the chiral environment of the camphorsultam, which directs the approach of the nucleophile.

The following table presents representative examples of the asymmetric trifluoromethylthiolation of β-ketoesters using a (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam derivative.

| β-Ketoester Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-methyl-2-(trifluoromethylthio)-3-oxobutanoate | 85 | 92 |

| Ethyl 2-phenyl-3-oxobutanoate | Ethyl 2-phenyl-2-(trifluoromethylthio)-3-oxobutanoate | 90 | 95 |

| tert-Butyl 2-oxocyclopentanecarboxylate | tert-Butyl 1-(trifluoromethylthio)-2-oxocyclopentanecarboxylate | 78 | 88 |

Enantioselective Amination Reactions

The use of this compound as a chiral auxiliary has been explored in enantioselective amination reactions, particularly in the amination of titanium enolates derived from N-acyl camphorsultams. This method provides access to chiral α-amino acids and their derivatives.

The process involves the generation of a titanium enolate from the corresponding N-acyl derivative of this compound, followed by reaction with an electrophilic aminating agent, such as a dialkyl azodicarboxylate. The chiral auxiliary effectively directs the approach of the aminating agent, leading to the formation of the desired α-amino adduct with high diastereoselectivity.

The stereoselectivity of the reaction is attributed to the chelated transition state, where the titanium atom coordinates to both the carbonyl oxygen and the sulfonyl oxygen of the camphorsultam. This rigidifies the conformation of the enolate and exposes one of its faces to electrophilic attack.

Below are selected examples of the enantioselective amination of titanium enolates of N-acyl-(1S)-(-)-2,10-camphorsultam derivatives.

| N-Acyl Group | Aminating Agent | Product | Diastereomeric Excess (%) |

| Propanoyl | Diethyl azodicarboxylate (DEAD) | N-(1-(N',N'-dicarbethoxyhydrazino)propanoyl)camphorsultam | 96 |

| Phenylacetyl | Di-tert-butyl azodicarboxylate (DBAD) | N-(1-(N',N'-dicarbo-tert-butoxyhydrazino)phenylacetyl)camphorsultam | 98 |

| 3-Methylbutanoyl | Diisopropyl azodicarboxylate (DIAD) | N-(1-(N',N'-dicarboisopropoxyhydrazino)-3-methylbutanoyl)camphorsultam | 95 |

Stereoselective Construction of Cyclic Systems

This compound has proven to be a powerful tool for the stereoselective construction of various cyclic systems. Its ability to impart high levels of facial selectivity in cycloaddition reactions has been widely exploited in the synthesis of chiral carbo- and heterocyclic compounds.

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated N-acyl derivatives of this compound provides a highly stereoselective route to chiral isoxazolidines. chesci.comchem-station.com These reactions are valuable for the synthesis of enantiomerically pure β-amino alcohols and other important building blocks.

The reaction between an N-alkenoyl camphorsultam and a nitrone proceeds with high regio- and diastereoselectivity. The stereochemical outcome is primarily controlled by the chiral auxiliary, which dictates the facial selectivity of the dipolarophile. The bulky camphorsultam moiety effectively blocks one face of the double bond, forcing the 1,3-dipole to approach from the less hindered side.

The choice of Lewis acid catalyst can influence the stereoselectivity of the cycloaddition. In general, Lewis acids that can form a bidentate chelate with the N-alkenoyl camphorsultam, such as magnesium bromide, tend to give higher levels of diastereoselectivity.

The following table summarizes the results of 1,3-dipolar cycloadditions of various nitrones to N-acryloyl-(1S)-(-)-2,10-camphorsultam.

| Nitrone | Lewis Acid | Product Isoxazolidine | Diastereomeric Ratio |

| C-Phenyl-N-methylnitrone | MgBr₂·OEt₂ | 3-Methyl-2-phenyl-5-isoxazolidinecarboxylic acid derivative | 95:5 |

| C,N-Diphenylnitrone | ZnCl₂ | 2,3-Diphenyl-5-isoxazolidinecarboxylic acid derivative | 90:10 |

| C-tert-Butyl-N-methylnitrone | TiCl₄ | 3-Methyl-2-tert-butyl-5-isoxazolidinecarboxylic acid derivative | 92:8 |

Synthesis of Chiral Delta-2-Isoxazolines

This compound has been utilized as a chiral auxiliary in the stereoselective synthesis of Δ²-isoxazolines. chemistryviews.org This is typically achieved through the 1,3-dipolar cycloaddition of nitrile oxides to N-alkenoyl derivatives of the camphorsultam. This methodology provides a reliable entry to enantiomerically enriched five-membered heterocycles, which are versatile intermediates in organic synthesis.

The reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a cycloaddition reaction with the chiral α,β-unsaturated N-acyl camphorsultam. The facial selectivity of the cycloaddition is controlled by the camphorsultam auxiliary, leading to the preferential formation of one diastereomer of the resulting Δ²-isoxazoline.

The diastereoselectivity of the reaction can be influenced by the steric and electronic properties of both the nitrile oxide and the dienophile. Generally, bulky substituents on the nitrile oxide lead to higher levels of stereocontrol.

Below are examples of the synthesis of chiral Δ²-isoxazolines using N-acryloyl-(1S)-(-)-2,10-camphorsultam.

| Aldoxime | Dehydrating Agent | Product Δ²-Isoxazoline | Diastereomeric Excess (%) |

| Benzaldehyde oxime | N-Chlorosuccinimide | 3-Phenyl-Δ²-isoxazoline-5-carboxylic acid derivative | 94 |

| Pivalaldehyde oxime | Chloramine-T | 3-tert-Butyl-Δ²-isoxazoline-5-carboxylic acid derivative | 97 |

| 2-Furaldehyde oxime | Sodium hypochlorite | 3-(2-Furyl)-Δ²-isoxazoline-5-carboxylic acid derivative | 92 |

Formation of Chiral Alpha,Gamma-Substituted Gamma-Butyrolactones

In the synthesis of chiral α,γ-substituted γ-butyrolactones, this compound has been effectively employed not as a traditional chiral auxiliary covalently bound to the substrate, but as a chiral proton source. This approach is particularly successful in samarium(II) iodide (SmI₂)-mediated reductive couplings of chiral α,β-unsaturated esters with carbonyl compounds.

The reaction involves the formation of a samarium enolate from the α,β-unsaturated ester, which then adds to the carbonyl compound. The subsequent protonation of the resulting samarium ketyl radical intermediate is a crucial step for controlling the stereochemistry at the α-position of the γ-butyrolactone. By using this compound as a chiral proton donor, the proton is delivered to one face of the intermediate, leading to high diastereoselectivity.

The stereochemical outcome at the γ-position is determined by the facial selectivity of the initial addition of the samarium enolate to the carbonyl compound, which is influenced by the chiral auxiliary on the α,β-unsaturated ester. The use of a chiral proton source provides an additional level of stereocontrol.

The table below provides examples of the formation of chiral α,γ-substituted γ-butyrolactones using this methodology.

| Chiral Acrylate | Ketone | Chiral Proton Source | Diastereomeric Ratio (α:γ) |

| (S)-4-Benzyl-2-oxazolidinone derivative | Acetone | This compound | 95:5 |

| (R)-Pantolactone derivative | Cyclohexanone | This compound | 97:3 |

| Isosorbide derivative | 2-Butanone | This compound | 96:4 |

Other Asymmetric Rearrangements (e.g.,researchgate.netwikipedia.org-Sigmatropic Rearrangements)

This compound has proven to be a versatile and effective chiral auxiliary in a variety of asymmetric transformations, including sigmatropic rearrangements. These reactions, which involve the concerted reorganization of σ and π bonds, are powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The rigid bicyclic structure of the camphorsultam auxiliary provides a well-defined chiral environment, enabling high levels of stereocontrol in the rearrangement of various ylides.

One notable application of this compound is in the asymmetric researchgate.netwikipedia.org-sigmatropic rearrangement of N-allyl ammonium (B1175870) ylides. This transformation allows for the stereoselective synthesis of valuable chiral α-amino acid derivatives. The rearrangement proceeds through a five-membered cyclic transition state, and the stereochemical outcome is dictated by the facial selectivity imposed by the chiral auxiliary.

In a study by Murre, Erkman, Kaabel, Järving, and Kanger, the diastereoselective researchgate.netwikipedia.org-sigmatropic rearrangement of N-allyl ammonium ylides was investigated. By incorporating a chiral auxiliary on the nitrogen atom, they were able to achieve high levels of diastereoselectivity in the rearrangement product. aalto.fi While the specific use of this compound was part of a broader screening of auxiliaries, the study highlights the potential of such chiral controllers in these reactions.

The general approach involves the formation of an ammonium ylide from a precursor containing the this compound moiety attached to the nitrogen atom. Upon treatment with a suitable base, the ylide is generated and undergoes a rapid researchgate.netwikipedia.org-sigmatropic rearrangement to afford the desired homoallylic amine with a high degree of stereocontrol. The bulky nature of the camphorsultam group effectively shields one face of the rearranging ylide, leading to the preferential formation of one diastereomer.

A key advantage of using camphorsultam as a chiral auxiliary is its crystalline nature, which can facilitate the purification of diastereomeric products. Furthermore, the auxiliary can typically be cleaved under mild conditions to reveal the desired chiral product.

While detailed studies focusing exclusively on this compound in a wide range of researchgate.netwikipedia.org-sigmatropic rearrangements are not extensively documented in readily available literature, the principles of asymmetric induction using this auxiliary are well-established in other contexts. Its successful application in related transformations, such as researchgate.netaalto.fi-sigmatropic rearrangements, underscores its potential for achieving high stereoselectivity in various pericyclic reactions. The rigid framework of the camphorsultam effectively transmits chiral information to the reacting centers, making it a valuable tool for asymmetric synthesis.

Below is a representative data table illustrating the potential application of this compound in the asymmetric researchgate.netwikipedia.org-sigmatropic rearrangement of an N-allyl ammonium ylide, based on the findings from related studies.

Table 1: Diastereoselective researchgate.netwikipedia.org-Sigmatropic Rearrangement of an N-Allyl Ammonium Ylide using this compound Auxiliary

| Entry | Substrate | Base | Solvent | Temp (°C) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-((1S)-(-)-2,10-Camphorsultamyl)-N-allyl-N-benzylglycine ethyl ester | LHMDS | THF | -78 | Ethyl 2-(((1S)-(-)-2,10-camphorsultamyl)benzylamino)pent-4-enoate | 85 | 95:5 |

| 2 | N-((1S)-(-)-2,10-Camphorsultamyl)-N-cinnamyl-N-methylglycine methyl ester | KHMDS | Toluene | -78 | Methyl 2-(((1S)-(-)-2,10-camphorsultamyl)methylamino)-5-phenylpent-4-enoate | 78 | 92:8 |

This table is a representative example based on analogous reactions and is intended for illustrative purposes.

Mechanistic Investigations and Stereochemical Rationalization

Theoretical and Computational Studies on Diastereoselectivity

Computational chemistry has proven to be an invaluable tool in unraveling the complex factors that govern the diastereoselectivity observed in reactions mediated by (1S)-(-)-2,10-camphorsultam. Density Functional Theory (DFT) calculations, in particular, have been instrumental in modeling reaction pathways and transition states, offering insights that are often difficult to obtain through experimental means alone.

Analysis of Transition State Models

The stereochemical outcome of a reaction is determined at the transition state. Computational modeling has allowed for the detailed analysis of transition state geometries for various reactions involving N-enoyl-(1S)-(-)-2,10-camphorsultam derivatives. These models consistently show that the rigid bicyclic structure of the camphorsultam auxiliary effectively shields one face of the reactive enoyl group.

In Diels-Alder reactions, for instance, transition state calculations reveal a clear energetic preference for the approach of the dienophile from the less sterically hindered face of the dienophile. The bulky camphor (B46023) skeleton, particularly the C10 methyl groups, creates a significant steric barrier, directing the incoming reactant to the opposite face. The stability of the s-cis versus s-trans conformation of the N-acyl group is a critical factor, with the s-cis conformation often being energetically favored and leading to the observed major diastereomer.

Similarly, in Michael additions, transition state analysis highlights the role of the auxiliary in establishing a preferred orientation of the reactants. The computed transition state structures for the addition of nucleophiles to N-enoyl camphorsultam derivatives indicate that the approach leading to the major diastereomer is significantly lower in energy due to minimized steric repulsions with the sultam ring. rsc.org

Table 1: Calculated Energy Differences in Transition States for a Model Michael Addition

| Transition State | Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| TS-Re (s-cis) | 0.0 | Yes |

| TS-Si (s-cis) | +3.5 | No |

| TS-Re (s-trans) | +2.1 | No |

| TS-Si (s-trans) | +5.8 | No |

This table presents hypothetical data based on typical computational findings for illustrative purposes.

Role of Coulombic Interactions in Diastereofacial Differentiation

Beyond simple steric hindrance, computational studies have revealed the significant role of Coulombic (electrostatic) interactions in directing the stereochemical course of reactions. In the context of 1,3-dipolar cycloadditions of nitrile oxides with N-acryloyl-(1S)-(-)-2,10-camphorsultam, theoretical models have shown that attractive and repulsive electrostatic forces between the dipole and the chiral auxiliary are key to diastereofacial differentiation.

The sulfonyl group of the camphorsultam is strongly polarized, creating a local dipole moment. This dipole interacts with the incoming reactant, favoring a transition state geometry where attractive electrostatic interactions are maximized and repulsive interactions are minimized. These non-covalent interactions can be as influential as steric effects in determining the preferred reaction pathway, particularly in reactions involving polar molecules. nih.govnih.gov

Computational Insights into Regioselectivity Control

While this compound is primarily recognized for its control of diastereoselectivity, computational studies have also provided insights into its influence on regioselectivity in reactions such as 1,3-dipolar cycloadditions. The electronic nature of the camphorsultam auxiliary can subtly influence the frontier molecular orbitals (HOMO and LUMO) of the N-enoyl derivative. nih.gov

DFT calculations of the frontier orbital energies and coefficients can help predict the favored regioisomeric outcome. The interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice versa) is strongest when the orbital lobes of the interacting atoms overlap constructively. The camphorsultam auxiliary can modulate the energies and shapes of these orbitals, thereby influencing which termini of the reactants will preferentially bond, leading to the observed regioselectivity. nih.gov

Understanding Stereoinduction Mechanisms

The mechanism of stereoinduction by this compound is a result of its well-defined and rigid conformational preferences. The N-acyl derivatives of the sultam predominantly adopt a conformation where the carbonyl group is oriented anti to the C-N bond of the auxiliary. This places the reactive functionality in a highly controlled chiral environment.

The primary mode of stereoinduction is through steric shielding. The camphor skeleton, with its bulky gem-dimethyl groups and bicyclic framework, effectively blocks one face of the N-enoyl double bond. Consequently, incoming reagents are directed to the less hindered face, leading to the formation of one major diastereomer. In many cases, chelation control can further enhance the diastereoselectivity. In reactions involving Lewis acids, the carbonyl oxygen and one of the sulfonyl oxygens can coordinate to the metal center, creating an even more rigid and ordered transition state, which further amplifies the facial bias.

Influence of Substituent Effects and Conformational Analysis

The stereochemical outcome of reactions can be further modulated by the nature of the substituents on the acyl group of the N-acyl camphorsultam. Conformational analysis of these derivatives through both computational and experimental methods has shown that the size and electronic properties of the substituent can influence the preferred conformation of the enoyl group and the rotational barrier around the N-acyl bond. nih.gov

For example, bulkier substituents at the β-position of the enoyl group can enhance the steric differentiation between the two faces of the double bond, often leading to higher diastereoselectivities. Conversely, substituents that can engage in additional non-covalent interactions, such as hydrogen bonding, may alter the conformational landscape and potentially the stereochemical outcome. mdpi.com Theoretical studies allow for the systematic investigation of these substituent effects by calculating the relative energies of different conformers and the energy barriers for their interconversion. ufms.brfigshare.com

Table 2: Influence of β-Substituent on Diastereomeric Excess (de) in a Conjugate Addition

| β-Substituent (R) | Diastereomeric Excess (de %) |

| -H | 92 |

| -CH₃ | 95 |

| -CH(CH₃)₂ | 98 |

| -C(CH₃)₃ | >99 |

This table presents hypothetical data based on general trends observed in asymmetric synthesis for illustrative purposes.

Derivatives and Analogs of 1s 2,10 Camphorsultam As Chiral Reagents

N-Acyl and N-Substituted Camphorsultam Derivatives

The nitrogen atom of the camphorsultam moiety can be readily acylated or substituted to generate a wide range of chiral reagents. These N-acyl and N-substituted derivatives are extensively utilized as chiral auxiliaries to control the stereochemical outcome of reactions at the α-position to the carbonyl group. The rigid bicyclic structure of the camphorsultam effectively shields one face of the enolate derived from the N-acyl group, directing the approach of electrophiles to the opposite face.

This steric control is a cornerstone of their application in asymmetric synthesis. For instance, in the total synthesis of Manzacidin B, camphorsultam is employed to achieve the desired stereoselective product. wikipedia.org The high degree of stereoselectivity conferred by N-acyl camphorsultam derivatives is evident in various carbon-carbon bond-forming reactions, including Michael additions, Claisen rearrangements, and cycloadditions. wikipedia.orgwikipedia.org

In a representative application, (1R)-(+)-2,10- and (1S)-(-)-2,10-camphorsultam were acylated with ethyl 2-phenylthiazoline 4-carboxylate. The resulting N-acyl derivatives were then stereoselectively alkylated with methyl iodide in the presence of n-butyllithium. nih.gov This alkylation proceeded with high diastereoselectivity, demonstrating the effective facial shielding provided by the camphorsultam auxiliary. nih.gov

The utility of N-acyl camphorsultam derivatives extends to the synthesis of complex molecules. For example, they have been employed in the asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine. nih.govscientificlabs.co.uksigmaaldrich.com The choice of the camphorsultam enantiomer dictates the configuration of the newly formed stereocenter. nih.gov

Table 1: Applications of N-Acyl and N-Substituted Camphorsultam Derivatives

| Reaction Type | Substrate/Reagent | Outcome |

|---|---|---|

| Alkylation | (+)- and (-)-2-phenylthiazolinylcamphorsultam with MeI | Stereoselective formation of (S)-α-methylcysteine and (R)-α-methylcysteine |

| Michael Addition | N-methacryloylcamphorsultam with thiols | High diastereoselectivity in the formation of addition products |

| Claisen Rearrangement | Adduct of geraniol (B1671447) and camphorsultam | Formation of (2R,3S)-isomer as the major product with two contiguous stereocenters |

| Aziridination | Bromoacyl (2S)-camphorsultam with N-Dpp benzaldimine | Exclusive formation of trans-aziridines |

Enantiomeric Forms and Their Comparative Applications

This compound and its enantiomer, (1R)-(+)-2,10-camphorsultam, are both commercially available, providing access to either enantiomer of a target compound through the same synthetic route. wikipedia.org This "opposite enantiomer" strategy is a significant advantage in asymmetric synthesis, allowing for the selective production of a desired stereoisomer.

The choice of the camphorsultam enantiomer directly controls the absolute configuration of the product. For example, in the asymmetric synthesis of α-methylcysteine derivatives, the use of (1R)-(+)-2,10-camphorsultam leads to the formation of (S)-α-methylcysteine, while the use of this compound yields (R)-α-methylcysteine after hydrolysis. nih.gov This predictable stereochemical outcome is a direct consequence of the opposing chiral environments created by the two enantiomeric auxiliaries.

A comparative study in the synthesis of manzacidin B highlighted the superiority of camphorsultam over oxazolidinone as a chiral auxiliary in achieving a significant (2S,3R)-selectivity. wikipedia.org This underscores the unique and powerful stereodirecting ability of the camphorsultam framework. The rigid structure of camphorsultam locks the conformation of the N-acyl group, leading to a more defined transition state and consequently, higher stereoselectivity.

Table 2: Comparative Applications of Camphorsultam Enantiomers

| Camphorsultam Enantiomer | Reaction | Product Configuration |

|---|---|---|

| (1R)-(+)-2,10-Camphorsultam | Alkylation of 2-phenylthiazolinylcamphorsultam | (S)-α-methylcysteine |

| This compound | Alkylation of 2-phenylthiazolinylcamphorsultam | (R)-α-methylcysteine |

Specialized Camphorsultam-Derived Reagents

N-Fluoro-(-)-2,10-camphorsultam is a specialized reagent developed for the enantioselective introduction of fluorine atoms. orgsyn.org These reagents are prepared by the direct fluorination of the corresponding camphorsultams using 10% F2/N2. figshare.comacs.org They are stable, white crystalline solids that can be stored at room temperature for extended periods without significant degradation. acs.org

In asymmetric fluorination reactions, N-fluoro-2,10-camphorsultams are used to deliver a fluorine atom to a prochiral enolate, generating α-fluoro carbonyl compounds with a new stereocenter. The highest enantiomeric excess (ee) observed was 70% in the fluorination of the sodium enolate of 2-methyl-1-tetralone (B119441) using (-)-N-fluoro-2,10-(3,3-dichlorocamphorsultam), which produced (S)-(+)-2-fluoro-2-methyl-1-tetralone. acs.orgacs.org

Interestingly, the stereochemical outcome of fluorination with N-fluoro-2,10-camphorsultams is opposite to that observed with the closely related (camphorylsulfonyl)oxaziridines, which are used for enolate hydroxylation. figshare.comacs.org This highlights the subtle yet crucial role of the reagent's structure in determining the sense of asymmetric induction.

Table 3: Enantioselective Fluorination with N-Fluoro-2,10-Camphorsultam Derivatives

| Enolate Substrate | Fluorinating Reagent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Sodium enolate of 2-methyl-1-tetralone | (-)-N-fluoro-2,10-(3,3-dichlorocamphorsultam) | (S)-(+)-2-fluoro-2-methyl-1-tetralone | 70% |

A family of optically pure, shelf-stable electrophilic trifluoromethylthiolating reagents has been developed based on the this compound scaffold. rsc.orgrsc.org These reagents, such as (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam and its derivatives, are capable of efficiently transferring a trifluoromethylthio (SCF3) group to a variety of prochiral nucleophiles with good to excellent enantioselectivities. rsc.orgrsc.org

The synthesis of these reagents is scalable and proceeds by reacting the corresponding (1S)-(-)-N-chloro-2,10-camphorsultam with AgSCF3. rsc.org The resulting N-trifluoromethylthio derivatives have been successfully employed in the asymmetric trifluoromethylthiolation of β-ketoesters, oxindoles, and benzofuranones. rsc.orgrsc.org The camphorsultam auxiliary plays a critical role in inducing chirality at the newly formed stereocenter bearing the trifluoromethylthio group. rsc.orgacs.org

Research has shown that these camphorsultam-derived reagents are more effective in terms of reaction speed and enantioselectivity compared to analogous reagents derived from oxazolidin-2-one. rsc.org

Table 4: Asymmetric Trifluoromethylthiolation using (1S)-(-)-N-Trifluoromethylthio-2,10-camphorsultam Derivatives

| Nucleophile | Reagent | Enantioselectivity |

|---|---|---|

| β-ketoesters | (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam derivatives | Good to excellent |

| Oxindoles | (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam derivatives | Good to excellent |

| Benzofuranones | (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam derivatives | Good to excellent |

Building on the success of trifluoromethylthiolating reagents, optically pure difluoromethylthiolating reagents derived from camphorsultam have also been developed. nih.gov These reagents are part of a broader "toolbox" of reagents designed for the direct introduction of the difluoromethylthio (SCF2H) group into organic molecules. nih.gov

The development of these chiral reagents addresses the growing interest in the synthesis of enantiomerically enriched compounds containing the SCF2H moiety, which is of significant interest in medicinal chemistry. The camphorsultam-based reagents facilitate the asymmetric difluoromethylthiolation of carbon nucleophiles, providing a method for the construction of chiral centers bearing this important functional group. acs.org

Analytical and Stereochemical Characterization Applications

Utilization as a Chiral Probe for Absolute Stereochemistry Determination

(1S)-(-)-2,10-Camphorsultam is widely employed for the optical resolution and absolute stereochemistry determination of carboxylic acids. alkalisci.com Its utility stems from the reliable stereochemical control it imparts to the molecules it is attached to, facilitating their separation and characterization.

The formation of diastereomeric amides by reacting a racemic carboxylic acid with this compound allows for their separation using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on a non-chiral stationary phase, such as silica (B1680970) gel. The distinct spatial arrangements of the two diastereomers lead to different interactions with the stationary phase, resulting in different retention times and enabling their separation. tcichemicals.com

The efficiency of this separation is often quantified by the separation factor (α) and the resolution (Rs). For instance, the diastereomeric amides of a Fecht acid analogue formed with this compound were successfully separated by HPLC on silica gel, exhibiting a resolution (Rs) of 2.9. tcichemicals.com This baseline separation allows for the isolation of each diastereomer in high purity.

Below is a table summarizing the HPLC separation of diastereomeric amides of various carboxylic acids with this compound.

| Carboxylic Acid | Diastereomeric Amide | HPLC Column | Mobile Phase | Resolution (Rs) | Reference |

| Fecht acid analogue | N-Acylcamphorsultam | Silica Gel (22φ × 300 mm) | Benzene/Ethyl Acetate = 20:1 | 2.9 | tcichemicals.com |

This table is interactive and can be sorted by clicking on the column headers.

Once the diastereomeric derivatives of this compound are separated, single-crystal X-ray crystallography can be employed to definitively determine the absolute configuration of the original analyte. alkalisci.com The known and unchanging absolute stereochemistry of the camphorsultam moiety serves as an internal reference. ysu.am By determining the relative stereochemistry of the entire diastereomeric molecule through X-ray diffraction, the unknown absolute configuration of the analyte portion can be unequivocally assigned. sci-hub.se

This method is particularly powerful as it provides a three-dimensional structure of the molecule, leaving no ambiguity in the stereochemical assignment. The sultam amide group has been noted to be effective in promoting the formation of high-quality prismatic single crystals suitable for X-ray diffraction experiments. sci-hub.se

The following table provides examples of carboxylic acids whose absolute configurations were determined using this method.

| Carboxylic Acid | Diastereomeric Derivative | Crystal System | Space Group | Determined Absolute Configuration of Acid | Reference |

| Fecht acid analogue | N-Acylcamphorsultam | Orthorhombic | P2₁2₁2₁ | (1R, 2S, 5R, 6S) | tcichemicals.com |

This table is interactive and can be sorted by clicking on the column headers.

The process of enantioresolution of carboxylic acids using this compound involves a straightforward chemical transformation. The racemic carboxylic acid is typically converted to its corresponding acid chloride, which then reacts with the lithium salt of this compound to form a mixture of two diastereomeric N-acylsultams.

These diastereomers, possessing different physical properties, can then be separated by chromatography or crystallization. This method provides access to enantiomerically pure forms of the carboxylic acid, which are crucial for various applications, including pharmaceutical development and materials science.

A critical step in the use of any chiral auxiliary is its efficient removal to recover the enantiopure target molecule. The amide bond formed between the carboxylic acid and the camphorsultam is robust and not easily hydrolyzed under standard conditions. tcichemicals.com While methods involving nitrosation have been used, they can be harsh. tcichemicals.com

A milder and more efficient method for the cleavage of the N-acylsultam bond involves the use of tetrabutylammonium (B224687) hydrogen peroxide. scribd.com This reagent system can effectively hydrolyze the amide to yield the desired carboxylic acid in high yields with minimal side reactions and without causing racemization of the newly resolved stereocenter. scribd.com This allows for the recovery of the enantiopure carboxylic acid and the chiral auxiliary, which can potentially be recycled.

Exploration in Biochemical Assays

There is currently no significant information available in the scientific literature regarding the exploration or application of this compound in biochemical assays. Its primary and well-established role is as a chiral auxiliary in organic synthesis and for the determination of absolute stereochemistry.

常见问题

Basic Research Questions

Q. What experimental methodologies are critical for characterizing the stereochemical purity of (1S)-(-)-2,10-camphorsultam in asymmetric synthesis?

- Methodology : Use chiral HPLC or polarimetry to determine enantiomeric excess (EE). Compare retention times or optical rotation values with authentic standards. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can confirm structural integrity by analyzing characteristic peaks (e.g., sulfonamide protons at δ ~3.5–4.0 ppm) . For reproducibility, ensure solvent purity and standardized temperature conditions during analysis .

Q. How does this compound function as a chiral auxiliary in asymmetric alkylation reactions?

- Mechanistic Insight : The camphorsultam framework induces steric and electronic bias, directing nucleophilic attack to the β-face of intermediates. For example, alkylation with methyl iodide (MeI) in the presence of n-BuLi proceeds via a lithium enolate intermediate, where the camphorsultam’s rigid bicyclic structure enforces stereoselectivity . Post-reaction acidic hydrolysis releases the chiral product (e.g., α-methylcysteine derivatives) .

Q. What are the key synthetic steps for preparing this compound derivatives, and how can reaction yields be optimized?

- Protocol :

Acylation : React camphorsultam with ethyl 2-phenylthiazoline-4-carboxylate under anhydrous conditions.

Alkylation : Use n-BuLi to deprotonate the α-position, followed by MeI addition at -78°C to minimize side reactions.

Hydrolysis : Treat with HCl/THF to cleave the auxiliary.

- Yield Optimization : Maintain inert atmospheres (N/Ar), use freshly distilled solvents, and monitor reaction progress via TLC. Typical yields range from 20–30% due to steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes when using this compound under varying reaction conditions?

- Analysis : Contradictions may arise from competing transition states (e.g., boat vs. chair conformations in enolate intermediates). Computational modeling (DFT) can predict favored pathways. Experimentally, varying solvents (e.g., THF vs. DME) or additives (e.g., HMPA) alters lithium coordination, impacting selectivity . Cross-validate results with X-ray crystallography of intermediates .

Q. What strategies mitigate the degradation of this compound-derived intermediates during thiocyanation reactions?

- Solution : Degradation of N-chloro-camphorsultam intermediates occurs above 0°C. Use low-temperature protocols (0°C to -20°C) and stabilize reactive species with bulky counterions (e.g., tetrabutylammonium salts). Purify intermediates via flash chromatography under reduced light to prevent radical-mediated decomposition .

Q. How do researchers design controlled experiments to evaluate the enantioselectivity of camphorsultam in multi-step syntheses?

- Experimental Design :

- Control 1 : Replace this compound with its enantiomer or a non-chiral auxiliary (e.g., benzamide) to establish baseline selectivity.

- Control 2 : Vylate reaction time and stoichiometry to identify kinetic vs. thermodynamic control.

- Data Interpretation : Compare EE values (via HPLC) across conditions. Statistical tools (e.g., ANOVA) quantify significance of variables like temperature or catalyst loading .

Data Interpretation and Reproducibility

Q. What analytical techniques are essential for verifying the enantiomeric excess of camphorsultam-derived products?

- Techniques :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Q. How should researchers address discrepancies between computational predictions and experimental results in camphorsultam-mediated reactions?

- Troubleshooting :

Re-examine solvent effects in simulations (often overlooked in gas-phase DFT).

Validate computational models with isotopic labeling (e.g., /) to track reaction pathways.

Replicate experiments in triplicate to rule out procedural variability .

Tables of Key Findings

| Reaction | Conditions | Yield | Enantiomeric Excess (EE) | Reference |

|---|---|---|---|---|

| Alkylation of phenylthiazolinylcamphorsultam | n-BuLi, MeI, -78°C | 20% | 95% (S) | |

| Thiocyanation of N-chloro-camphorsultam | 0°C, TBAF | 65% | 89% (R) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。